(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone
CAS No.: 168626-71-9
Cat. No.: VC21260473
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168626-71-9 |
|---|---|
| Molecular Formula | C19H16N4O3 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | (2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C19H16N4O3/c1-12-20-16-10-11-22(17-5-3-2-4-15(17)18(16)21-12)19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,21) |
| Standard InChI Key | GKKPPENORPTEJV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Physical Properties
Based on analysis of structurally similar compounds, the following physical properties can be estimated for (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone:
Table 1: Estimated Physical Properties
The compound likely exhibits characteristic UV-visible absorption bands due to its extended conjugation system, particularly from the nitrophenyl group and the benzimidazole moiety. These spectroscopic properties could be useful for analytical detection and quantification of the compound in various matrices.
Structural Features
The three-dimensional structure of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone is characterized by several key features:
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The benzimidazole system is essentially planar due to its aromatic character
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The partially saturated azepine ring introduces conformational flexibility to the molecule
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The carbonyl group creates a potential angle between the heterocyclic system and the nitrophenyl moiety
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The nitro group likely lies in the same plane as the phenyl ring to maximize conjugation
These structural characteristics influence the compound's ability to interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.
Synthesis and Preparation Methods
Detailed Synthetic Procedure
A plausible synthetic route, drawing from methodologies used for similar heterocyclic compounds , might involve:
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Preparation of the benzimidazole core through condensation of o-phenylenediamine with acetic acid or acetaldehyde to introduce the 2-methyl group
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Construction of the azepine ring through appropriate functionalization and cyclization reactions
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Introduction of the 4-nitrophenyl-methanone moiety through acylation with 4-nitrobenzoyl chloride
Table 3: Potential Reaction Conditions for Key Steps
| Step | Reagents | Conditions | Expected Yield | Purification Method |
|---|---|---|---|---|
| Benzimidazole formation | o-phenylenediamine, acetic acid | Reflux, 3-4 h | 75-85% | Recrystallization from ethanol |
| Azepine ring formation | Appropriate bifunctional linker, base (K2CO3) | DMF, 80-100°C, 8-12 h | 60-70% | Column chromatography (silica gel) |
| Acylation | 4-nitrobenzoyl chloride, TEA or pyridine | DCM, 0°C to RT, 4-6 h | 70-80% | Recrystallization from ethyl acetate/hexane |
Chemical Reactivity
The chemical reactivity of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone is expected to be dominated by its multiple functional groups, each capable of undergoing specific transformations.
Reactivity of the Nitrophenyl Group
The nitro group represents one of the most reactive sites in the molecule, being susceptible to various reduction reactions that could yield the corresponding amino derivative.
Table 4: Potential Reduction Methods for the Nitro Group
| Reducing Agent | Conditions | Expected Product | Selectivity Considerations |
|---|---|---|---|
| H2, Pd/C | MeOH or EtOH, RT, 1-3 h | Amino derivative | May affect carbonyl group; careful control required |
| Fe, HCl | EtOH/H2O, reflux, 2-4 h | Amino derivative | Harsher conditions but more selective for nitro group |
| Na2S2O4 | THF/H2O, RT to 50°C, 1-2 h | Amino derivative | Mild conditions with good selectivity |
| SnCl2·2H2O | EtOH, reflux, 3-4 h | Amino derivative | Excellent selectivity for nitro reduction |
Reduction of the nitro group would convert the electron-withdrawing group to an electron-donating amino group, significantly altering the electronic properties of the molecule and potentially its biological activity profile.
Reactivity of the Carbonyl Group
The carbonyl (methanone) bridge can undergo typical ketone reactions:
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Reduction to a secondary alcohol using NaBH4 or LiAlH4
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Nucleophilic addition with amines to form imines
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Wittig or Horner-Wadsworth-Emmons reactions to form alkenes
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Wolff-Kishner or Clemmensen reduction to remove the carbonyl group
Reactivity of the Heterocyclic System
The benzimidazole-azepine system presents multiple sites for chemical transformations:
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The N-H of the imidazole can undergo N-alkylation or N-acylation reactions
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The partially saturated azepine ring might be oxidized to a fully aromatic system
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The methyl group at position 2 could potentially serve as a site for functionalization through radical halogenation followed by nucleophilic substitution
Biological Activity and Applications
The structurally related compound (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone (CAS: 182202-75-1) suggests potential biological significance for this class of compounds .
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Table 6: Comparison with Structurally Related Compounds
Structure-Activity Relationship Analysis
The comparison of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone with its amino analog provides important insights into potential structure-activity relationships:
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The nitro group would confer electron-withdrawing properties, potentially enhancing interactions with electron-rich biological targets
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The amino analog would have improved hydrogen bond donor capabilities
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The nitro compound would likely have different metabolic stability compared to the amino derivative
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Solubility profiles would differ significantly between the two compounds
Similar heterocyclic compounds containing benzimidazole-fused systems have demonstrated significant enzyme inhibitory activities, suggesting that our target compound might exhibit similar biological effects, particularly against kinases or proteases involved in various disease pathways.
Analytical Characterization
Spectroscopic Properties
Based on similar compounds described in the literature , the following spectroscopic properties can be anticipated:
Table 7: Expected Spectroscopic Properties
| Analytical Technique | Expected Characteristic Features |
|---|---|
| IR Spectroscopy | Strong absorption bands at ~1640-1660 cm^-1 (C=O stretch), ~1520 and ~1350 cm^-1 (NO2 asymmetric and symmetric stretches), ~3200-3400 cm^-1 (N-H stretch) |
| ^1H NMR | Signals for methyl group (~2.2-2.4 ppm), methylene protons of dihydroazepine (~2.3-4.2 ppm), aromatic protons (~6.5-8.2 ppm), N-H proton (~10-12 ppm) |
| ^13C NMR | Carbonyl carbon (~190-195 ppm), aromatic carbons (~120-150 ppm), methylene carbons (~30-45 ppm), methyl carbon (~15-20 ppm) |
| UV-Visible | Absorption maxima at ~280-290 nm (benzimidazole) and ~330-350 nm (nitrophenyl) |
| Mass Spectrometry | Molecular ion peak at m/z 348, with characteristic fragmentation patterns |
Purification and Characterization Methods
For the isolation and purification of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone, the following methods would be suitable:
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Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients)
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Recrystallization from suitable solvent combinations (e.g., ethanol/water or ethyl acetate/hexane)
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High-performance liquid chromatography (HPLC) for analytical and preparative purposes
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